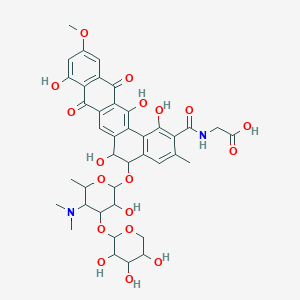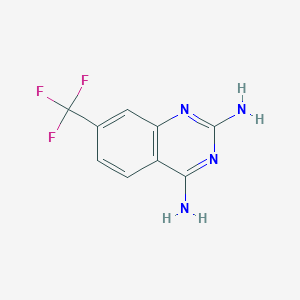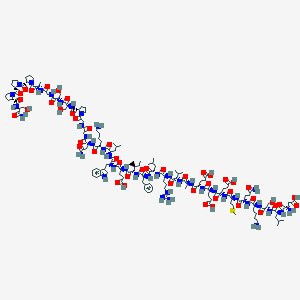
Avexitide
Vue d'ensemble
Description
Il est principalement développé pour le traitement de l'hypoglycémie hyperinsulinémique, y compris l'hypoglycémie post-bariatrique et l'hyperinsulinisme congénital . Ce composé agit en bloquant le récepteur du GLP-1, atténuant ainsi l'hypoglycémie en diminuant la sécrétion d'insuline et en stabilisant les taux de glucose .
Applications De Recherche Scientifique
Avexitide has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Avexitide primarily targets the Glucagon-Like Peptide-1 Receptor (GLP-1R) . GLP-1R is a crucial receptor involved in the regulation of insulin secretion . By interacting with this receptor, this compound can influence insulin secretion and thereby impact blood glucose levels .
Mode of Action
This compound acts as a GLP-1 antagonist . It competes with endogenous GLP-1 for the GLP-1 receptor, effectively counteracting the effects of excessive GLP-1 secretion . This interaction results in the normalization of postprandial insulin concentrations and a reduction in the occurrence of symptomatic hypoglycemia .
Biochemical Pathways
This compound’s interaction with the GLP-1 receptor influences the insulin secretion pathway . By acting as a GLP-1 antagonist, this compound reduces cAMP-mediated insulin release, preventing dysregulated insulin secretion . This action effectively prevents both fasting and protein-induced hypoglycemia .
Pharmacokinetics
It’s known that this compound is administered subcutaneously . More research is needed to fully understand the pharmacokinetic profile of this compound.
Result of Action
This compound’s action results in significant metabolic changes at the molecular and cellular levels. It has been shown to effectively prevent postprandial hyperinsulinemia and hypoglycemia, and reduce neuroglycopenic symptoms in patients with Post-Bariatric Hypoglycemia (PBH) . These effects are achieved by normalizing insulin concentrations and reducing the occurrence of symptomatic hypoglycemia .
Action Environment
It’s worth noting that this compound has been granted breakthrough therapy designation by the fda, as well as orphan drug designation by the fda for the treatment of hyperinsulinemic hypoglycemia and orphan drug designation by the ema for the treatment of non-insulinoma pancreatogenous hypoglycemia syndrome (niphs) . These designations suggest that this compound has shown promise in clinical trials and may offer substantial improvements over existing therapies for these conditions.
Méthodes De Préparation
La synthèse de l'avexitide implique la modification chimique de l'exendine-4, un peptide initialement dérivé de la salive du monstre de Gila. La voie de synthèse comprend généralement la synthèse peptidique en phase solide (SPPS), qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante . Les conditions réactionnelles pour la SPPS impliquent l'utilisation d'acides aminés protégés, de réactifs de couplage et d'agents de déprotection pour garantir la séquence et la structure correctes du peptide . Les méthodes de production industrielle de l'this compound impliqueraient probablement la SPPS à grande échelle, suivie de processus de purification tels que la chromatographie liquide haute performance (HPLC) pour atteindre la pureté et la qualité souhaitées .
Analyse Des Réactions Chimiques
L'avexitide subit diverses réactions chimiques, impliquant principalement ses liaisons peptidiques. Ces réactions comprennent :
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol et divers réactifs de couplage pour la formation de liaisons peptidiques . Les principaux produits formés à partir de ces réactions sont généralement des peptides modifiés avec des propriétés thérapeutiques améliorées .
4. Applications de la Recherche Scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : L'this compound est en cours de développement en tant qu'agent thérapeutique pour des affections telles que l'hypoglycémie post-bariatrique et l'hyperinsulinisme congénital.
5. Mécanisme d'Action
L'this compound exerce ses effets en se liant au récepteur GLP-1 sur les cellules bêta des îlots pancréatiques, bloquant ainsi l'action du GLP-1 endogène . Cet antagonisme empêche la sécrétion excessive d'insuline, qui est une cause fréquente d'hypoglycémie dans des affections telles que l'hypoglycémie post-bariatrique et l'hyperinsulinisme congénital . En stabilisant la sécrétion d'insuline et les taux de glucose, l'this compound contribue à atténuer les symptômes de l'hypoglycémie et à améliorer les résultats pour les patients .
Comparaison Avec Des Composés Similaires
L'avexitide est unique parmi les antagonistes du récepteur GLP-1 en raison de sa structure peptidique spécifique et de son mécanisme d'action. Des composés similaires comprennent :
Exénatide : Un agoniste du récepteur GLP-1 utilisé pour le traitement du diabète de type 2.
Liraglutide : Un autre agoniste du récepteur GLP-1 avec des applications dans la gestion du diabète et de l'obésité.
Dulaglutide : Un agoniste du récepteur GLP-1 à action prolongée utilisé pour le contrôle glycémique dans le diabète.
Contrairement à ces agonistes, l'this compound agit en tant qu'antagoniste, ce qui le rend particulièrement utile pour les affections caractérisées par une sécrétion excessive d'insuline . Ce mécanisme d'action unique distingue l'this compound des autres composés ciblant le récepteur GLP-1 et met en évidence son potentiel en tant qu'agent thérapeutique novateur .
Propriétés
IUPAC Name |
4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEVKKHALHSUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H234N40O47S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Exendin (9-39) acts as a potent and specific antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) [, , , , , , , ]. By competitively binding to GLP-1R, it blocks the actions of endogenous GLP-1, a hormone released from the gut that typically stimulates insulin secretion and inhibits glucagon secretion [, , ]. This antagonism leads to several downstream effects, including:
- Reduced Insulin Secretion: Exendin (9-39) effectively diminishes glucose-stimulated insulin release from pancreatic β-cells [, , , ].
- Increased Glucagon Secretion: By blocking GLP-1's inhibitory effect on glucagon, Exendin (9-39) can lead to increased glucagon levels [, ].
- Modulation of Gastric Emptying: Exendin (9-39) has been shown to influence gastric emptying rates, but the direction of this effect (acceleration or delay) might depend on factors like dose and experimental model [, ].
ANone: While the provided abstracts do not contain detailed spectroscopic data, the following information can be derived:
- Molecular Formula: Exendin (9-39) is a 31 amino acid peptide fragment of Exenatide []. The exact sequence is His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser [].
ANone: The abstracts primarily focus on the biological activity and therapeutic potential of Exendin (9-39). Information regarding material compatibility and stability under various conditions (temperature, pH, solvents) is not discussed.
A: Exendin (9-39) is a peptide hormone antagonist and does not exhibit catalytic properties. It functions by binding to a receptor and blocking its activation, not by catalyzing chemical reactions [, ].
ANone: The provided research abstracts do not mention the use of computational chemistry, simulations, QSAR models, or related methods in the study of Exendin (9-39).
A: While specific SAR studies are not detailed in these abstracts, it is known that Exendin (9-39) is a truncated form of the GLP-1R agonist exendin-4, which itself is derived from the venom of the Gila monster []. The truncation is responsible for converting Exendin (9-39) into a GLP-1R antagonist []. This suggests that the N-terminal region of exendin-4 is crucial for receptor activation, while the truncated form (Exendin (9-39)) retains binding affinity but lacks the ability to activate the receptor, thus acting as an antagonist.
ANone: The provided abstracts do not contain information about specific SHE regulations pertaining to Exendin (9-39). As a peptide drug in development, it would be subject to standard regulatory guidelines and assessments for safety, environmental impact, and responsible handling.
ANone: Several abstracts highlight the efficacy of Exendin (9-39) in both in vitro and in vivo settings:
- In Vitro: Exendin (9-39) effectively inhibits GLP-1-induced insulin secretion in isolated pancreatic islets from various models, including wild-type mice, a mouse model of hyperinsulinism (Sur1-/- mice), and islets from an infant with congenital hyperinsulinism [].
- In Vivo:
- Animal models: Exendin (9-39) administration reduces postprandial insulin concentrations and ameliorates hypoglycemia in rodent models [, ].
- Clinical Studies: Preliminary clinical trials demonstrate that subcutaneous injection of Exendin (9-39) attenuates the insulinotropic effect of GLP-1 and prevents hypoglycemia in patients with post-bariatric hypoglycemia [, , ].
ANone: The provided abstracts do not mention specific mechanisms of resistance or cross-resistance to Exendin (9-39). As a peptide drug targeting the GLP-1R, potential resistance mechanisms could involve receptor mutations or downstream signaling alterations.
A: While specific historical milestones are not outlined, the research highlights the evolution of understanding regarding the role of GLP-1 in glucose homeostasis and the development of Exendin (9-39) as a tool to investigate and potentially treat conditions related to GLP-1 overactivity [, , ]. The identification of Exendin (9-39) as a GLP-1R antagonist provided a valuable research tool to dissect the physiological and pharmacological roles of GLP-1 [, ]. Furthermore, the promising results from early clinical trials suggest that Exendin (9-39) could potentially represent a first-in-class treatment for post-bariatric hypoglycemia [, , ], marking a significant milestone in addressing this challenging condition.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride](/img/structure/B145215.png)
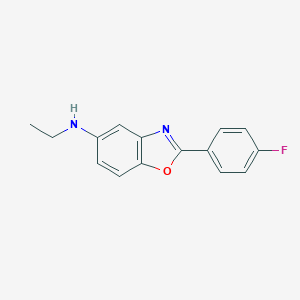


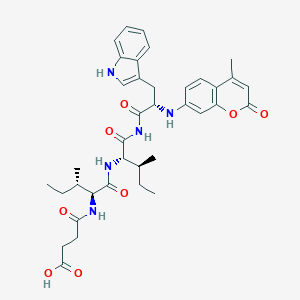
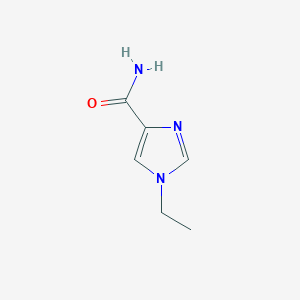


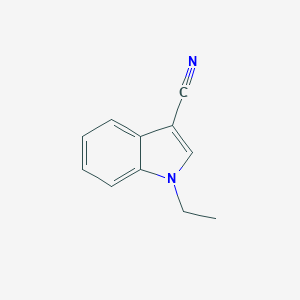
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
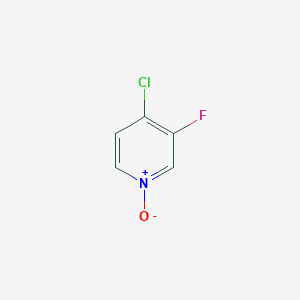
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
